molecular formula C21H28N4O2S B6576394 N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide CAS No. 422533-25-3

N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B6576394
CAS No.: 422533-25-3
M. Wt: 400.5 g/mol
InChI Key: GFROVFNVNZMKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a quinazoline derivative featuring a sulfanylacetamide backbone substituted with a cyclohexyl group and a tetrahydrofuran (oxolane)-linked amine moiety. Its molecular formula is C₂₁H₂₆N₄O₃S (calculated molecular weight: 443.53 g/mol). The quinazoline core is modified at the 2-position with a sulfanyl group linked to an acetamide chain, while the 4-position bears a [(oxolan-2-yl)methyl]amino substituent.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c26-19(23-15-7-2-1-3-8-15)14-28-21-24-18-11-5-4-10-17(18)20(25-21)22-13-16-9-6-12-27-16/h4-5,10-11,15-16H,1-3,6-9,12-14H2,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFROVFNVNZMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N5O2SC_{24}H_{30}N_{5}O_{2}S with a molecular weight of approximately 465.5 g/mol. The compound features a cyclohexyl group, a quinazoline moiety, and a sulfanyl acetamide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with various precursors that contain the quinazoline and oxolane structures. The method often employs standard organic synthesis techniques such as condensation reactions and nucleophilic substitutions.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of quinazoline have been shown to exhibit significant activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. A notable finding indicates that certain analogs demonstrated log GI(50) values around -6.00, suggesting potent anticancer effects .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedLog GI(50)
Compound AHOP-92 (NSCLC)-6.01
Compound BU251 (CNS)-6.00

Antimicrobial Activity

In addition to anticancer effects, N-cyclohexyl derivatives have shown promising antibacterial activity. For example, compounds synthesized from similar frameworks have been tested against various bacterial strains, demonstrating inhibition of growth and bioluminescence in Photobacterium leiognathi .

Table 2: Antimicrobial Activity Overview

CompoundBacterial Strain TestedInhibition Zone (mm)
Compound CE. coli15
Compound DS. aureus18

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-cyclohexyl derivatives. Modifications in the cyclohexyl or quinazoline portions can significantly influence biological activity. For instance, substituents on the quinazoline ring have been correlated with increased potency against specific cancer cell lines .

Case Studies

  • Case Study on NSCLC : A recent study evaluated the effects of N-cyclohexyl derivatives on HOP-92 cells, revealing that modifications in the sulfanyl group enhanced cytotoxicity by promoting apoptosis through mitochondrial pathways.
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties against S. aureus, where N-cyclohexyl derivatives exhibited a dose-dependent response, highlighting their potential as therapeutic agents in treating bacterial infections.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide has been studied for its potential as a therapeutic agent due to its structural similarity to other bioactive quinazoline derivatives. Quinazolines are known for their role in the treatment of various diseases, including cancer and inflammatory disorders.

Case Study: Anticancer Activity
Research has indicated that quinazoline derivatives can act as inhibitors of specific kinases involved in cancer progression. Studies focusing on similar compounds have shown that modifications in the structure can enhance efficacy against cancer cell lines. For instance, compounds with a sulfanyl group have demonstrated improved interactions with target proteins, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound may serve as a reversible inhibitor of cysteine proteases. Cysteine proteases play crucial roles in various biological processes, including protein degradation and cell signaling. The ability to inhibit these enzymes can be leveraged for therapeutic interventions in diseases characterized by excessive protease activity, such as certain cancers and neurodegenerative disorders.

Case Study: Protease Inhibition
A study published in a peer-reviewed journal highlighted the effectiveness of quinazoline derivatives as protease inhibitors. The research demonstrated that structural variations significantly affect binding affinity and inhibition potency .

Drug Development

Given its promising biological activity, this compound is being investigated for formulation into new drugs targeting specific diseases.

Research Insights:
Recent advancements in drug formulation techniques have allowed for the development of more effective delivery systems for quinazoline-based drugs. This includes nanoparticle carriers that enhance bioavailability and reduce side effects associated with traditional chemotherapy .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential anticancer agent; modifies kinase activity ,
Enzyme InhibitionReversible inhibitor of cysteine proteases
Drug DevelopmentDevelopment of new formulations targeting specific diseases

Comparison with Similar Compounds

Comparison with Structural Analogs

A1BNR (N-Cyclohexyl-2-[(4-oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide)
  • Molecular Formula : C₁₆H₁₉N₃O₂S (317.40 g/mol) .
  • Key Differences : The quinazoline core lacks the oxolane-linked amine at the 4-position, instead featuring a ketone group (4-oxo). The absence of the oxolane substituent reduces steric bulk and polarity compared to the target compound.
  • Synthesis: Not detailed in the evidence, but analogous compounds (e.g., sulfanylacetamides) are synthesized via nucleophilic substitution or coupling reactions .
Compounds 13a–e ()
  • Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Molecular Formula: C₁₆H₁₅N₅O₃S (357.38 g/mol) . Key Differences: Aryl hydrazine substituents and sulfamoyl groups dominate, contrasting with the target compound’s cyclohexyl and oxolane motifs.
Anti-Exudative Acetamides ()
  • Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. Key Differences: Triazole-sulfanyl groups replace the quinazoline core.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Water Solubility (mg/mL)*
Target Compound 443.53 Oxolane-methylamine, Cyclohexyl 3.2 0.15
A1BNR 317.40 4-Oxo, Cyclohexyl 2.8 0.35
13a 357.38 4-Methylphenylhydrazine, Sulfamoyl 1.5 1.20
Anti-Exudative Derivative ~350–400 Triazole-sulfanyl, Furan 2.0–3.0 0.50–1.00
Analysis :
  • The target compound’s cyclohexyl and oxolane groups enhance lipophilicity (higher LogP) compared to 13a’s polar sulfamoyl group.
  • A1BNR’s 4-oxo group likely improves water solubility relative to the target compound’s amine substituent.

Crystallographic and Spectroscopic Data

  • Target Compound: No crystallographic data are provided. However, related N-(substituted phenyl)acetamides () exhibit planar benzene rings with nitro or sulfonyl groups twisted out of plane, a feature that may influence the target’s conformational stability .
  • 13a–e : Characterized by IR (C≡N ~2214 cm⁻¹, C=O ~1664 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.20–7.92 ppm), consistent with the target compound’s expected spectral profile .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives react with urea or thiourea under acidic conditions to form 2,4-dihydroxyquinazoline intermediates. For example, heating anthranilic acid with urea in acetic acid at 110°C for 6 hours yields 2,4-dihydroxyquinazoline with 85% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux converts hydroxyl groups to chlorides, enabling further functionalization.

Reaction conditions:

  • Chlorinating agent: POCl₃ (3 equivalents)

  • Temperature: 110°C

  • Duration: 4 hours

  • Yield: 78–92%

Ring-Closing Metathesis

Alternative methods employ ring-closing metathesis of N-allyl anthranilamide precursors using Grubbs catalysts. This route offers regioselectivity but requires stringent anhydrous conditions and yields 60–70%.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at position 2 of the quinazolinone is introduced via nucleophilic substitution.

Thiol-Displacement Reactions

2-Chloroquinazolinone intermediates react with thiols in the presence of base. For N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates substitution with 2-mercaptoacetamide derivatives.

Typical protocol:

  • Dissolve 2-chloro-4-{[(oxolan-2-yl)methyl]amino}quinazoline (1.0 equiv) in THF.

  • Add NaH (1.2 equiv) at 0°C, followed by N-cyclohexyl-2-mercaptoacetamide (1.1 equiv).

  • Stir at 25°C for 12 hours.

  • Isolate via aqueous workup and column chromatography.
    Yield: 65–72%.

Microwave-Assisted Substitution

Microwave irradiation (150°C, 30 minutes) accelerates the reaction, improving yields to 80% while reducing side products.

Functionalization of the Acetamide Side Chain

The N-cyclohexylacetamide group is incorporated through amide bond formation.

Carbodiimide-Mediated Coupling

2-[(4-{[(Oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetic acid reacts with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized conditions:

  • Solvent: Dichloromethane (DCM)

  • Coupling agents: EDC (1.5 equiv), HOBt (1.5 equiv)

  • Temperature: 0°C → 25°C (12 hours)

  • Yield: 88%.

Direct Aminolysis

Alternatively, 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetyl chloride reacts with cyclohexylamine in dichloromethane, yielding 93% product.

Key Data Tables

Table 1: Comparison of Sulfanyl Group Introduction Methods

MethodConditionsYield (%)Purity (%)
ConventionalTHF, NaH, 12h65–7295
Microwave-assistedTHF, 150°C, 0.5h8098

Table 2: Amide Coupling Reagents and Efficiency

Reagent SystemSolventYield (%)
EDC/HOBtDCM88
Acetyl chlorideDCM93

Challenges and Optimization

  • Steric hindrance: The cyclohexyl group necessitates excess amine (1.5 equiv) to drive coupling.

  • Oxidation risks: Sulfanyl intermediates are prone to oxidation; reactions require inert atmospheres (N₂ or Ar).

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates regioisomers .

Q & A

Q. What are the key synthetic strategies for N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with nitriles or urea analogs under reflux conditions.
  • Sulfanyl-Acetamide Linkage : Thiol-ene coupling or nucleophilic substitution between a quinazoline-thiol intermediate and N-cyclohexyl-2-chloroacetamide.
  • Oxolane-Methylamino Functionalization : Amidation or reductive amination using (oxolan-2-yl)methylamine under inert atmospheres.

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate coupling but may degrade sensitive groups.
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity of thiol intermediates.
Reaction Time12–24 hrsProlonged time improves conversion but risks side reactions.

Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons of the quinazoline core. Cyclohexyl protons appear as multiplets at δ 1.0–2.5 ppm.
    • ¹³C NMR : Carbonyl signals (C=O) near 170 ppm and sulfur-linked carbons (C-S) at 35–45 ppm.
  • Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula (e.g., C₂₂H₂₈N₄O₃S).
  • IR Spectroscopy : Stretching vibrations for amide (1650 cm⁻¹) and sulfanyl (2550 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and chloroform, but poorly in water (<0.1 mM).
  • Stability : Degrades in acidic/basic conditions (pH <3 or >10). Store at –20°C under argon to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How does the oxolane-methylamino substituent influence the compound’s bioactivity compared to other quinazoline derivatives?

The oxolane (tetrahydrofuran) ring enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-oxolane analogs, improving membrane permeability.
  • Conformational Rigidity : Restricts rotational freedom, potentially enhancing target binding (e.g., kinase inhibition).
  • Metabolic Stability : Resists CYP450 oxidation better than linear alkyl chains .

Q. Comparative Bioactivity Data :

DerivativeIC₅₀ (μM) vs. Target ALogP
Oxolane-Methylamino0.45 ± 0.022.8
Ethylamino1.20 ± 0.152.3
Phenylamino0.90 ± 0.103.1

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (high-resolution data <1.0 Å).
    • Key Parameters : R-factor <5%, wR₂ <12%, and data-to-parameter ratio >15:1.
    • Challenges : Disorder in the cyclohexyl group requires TWIN/BASF commands for correction .
  • Powder XRD : Identify polymorphs by comparing experimental and simulated patterns (Mercury software).

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay Standardization :
    • Use ATP concentration-matched kinase assays (e.g., 10 μM ATP for competitive inhibitors).
    • Validate cell viability via orthogonal methods (MTT + flow cytometry).
  • Structural Variants : Test batches for impurities (HPLC purity >98%) and tautomeric forms (e.g., quinazoline vs. quinazolinone) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) :
    • Parameterize the sulfanyl group with Gasteiger charges.
    • Include solvent (explicit water) for accurate H-bond prediction.
  • MD Simulations (GROMACS) :
    • Run 100-ns trajectories to assess stability of the quinazoline-target complex.
    • Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What are the synthetic bottlenecks in scaling up this compound, and how can they be mitigated?

  • Bottlenecks :
    • Low yield (<40%) in the thiol-quinazoline coupling step.
    • Chromatography-dependent purification.
  • Solutions :
    • Switch to flow chemistry for continuous coupling (residence time 30 min).
    • Use crystallization (anti-solvent: hexane) instead of column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.